



# **Application Notes and Protocols for Generating Tecovirimat-Resistant Orthopoxvirus Strains**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Tecovirimat (also known as TPOXX® or ST-246) is a critical antiviral therapeutic for the treatment of human orthopoxvirus infections, including smallpox and mpox. It functions by targeting the highly conserved viral protein VP37, encoded by the F13L gene in vaccinia virus and its orthologs in other orthopoxviruses.[1][2] VP37 is a palmitoylated phospholipase essential for the formation of the viral outer envelope, and consequently, for the production of extracellular enveloped virus (EEV), which is crucial for cell-to-cell and long-range dissemination of the virus within a host.[2] Tecovirimat acts as a "molecular glue," inducing the dimerization of the F13 protein and thereby blocking its function in viral wrapping.[1][3] This mechanism effectively halts the virus's ability to spread, controlling the infection.

However, as with many antiviral agents, the emergence of drug-resistant viral strains is a significant concern. Resistance to tecovirimat is associated with mutations in the F13L gene that prevent the drug from binding to and inducing the dimerization of the VP37 protein.[1][3][4] Understanding the mechanisms of resistance and developing methods to generate and characterize resistant strains in a controlled laboratory setting are crucial for ongoing surveillance, the development of next-generation antivirals, and for informing clinical treatment strategies.[4][5]

These application notes provide detailed protocols for the in vitro generation of tecovirimatresistant orthopoxvirus strains, their phenotypic characterization using cell-based assays, and



their genotypic analysis.

### **Mechanism of Action and Resistance**

Tecovirimat's primary target is the F13 protein (VP37). By binding to F13, tecovirimat stabilizes a dimeric form of the protein, which is an inactive state. This prevents F13 from participating in the wrapping of intracellular mature virions (IMVs) to form infectious EEVs.

Resistance to tecovirimat arises from amino acid substitutions in the F13 protein that either directly interfere with drug binding or prevent the drug-induced dimerization of F13.[1][3] These mutations have been identified in clinical isolates from patients undergoing tecovirimat therapy, particularly in immunocompromised individuals, as well as generated through laboratory passage experiments.[4][5][6]

## Data Presentation: Tecovirimat Resistance-Associated Mutations

The following tables summarize quantitative data on mutations in the orthopoxvirus F13L gene homolog that have been associated with tecovirimat resistance.

Table 1: Experimentally Determined Tecovirimat EC50 Values for Wild-Type and Resistant Mpox Virus (MPXV) Strains

| Virus<br>Strain/Mutation      | EC50 (μM)             | Fold Increase in<br>Resistance | Reference |
|-------------------------------|-----------------------|--------------------------------|-----------|
| Wild-Type MPXV<br>(Clade IIa) | ~0.012 - 0.039        | -                              | [7][8]    |
| MPXV with T289A               | up to 8-fold increase | ~8                             | [3]       |
| MPXV with<br>VP37:N267del     | 1.488 - 3.977         | 85 - 230                       | [9]       |

Table 2: Summary of F13L Mutations Associated with Tecovirimat Resistance in Orthopoxviruses



| Mutation                       | Orthopoxvirus | Notes                                                      | Reference(s) |
|--------------------------------|---------------|------------------------------------------------------------|--------------|
| H238Q                          | MPXV          | Identified in clinical specimens.                          | [10]         |
| P243S                          | MPXV          | Identified in clinical specimens.                          | [10]         |
| N267D                          | MPXV          | Identified in clinical specimens.                          | [10]         |
| A288P                          | MPXV          | Identified in clinical specimens.                          | [10]         |
| A290V                          | MPXV          | Identified in clinical specimens.                          | [10]         |
| D294V                          | MPXV          | Identified in clinical specimens.                          | [10]         |
| A295E                          | MPXV          | Identified in clinical specimens.                          | [10]         |
| 1372N                          | MPXV          | Identified in clinical specimens.                          | [10]         |
| Multiple other novel mutations | MPXV          | Identified through genomic sequencing of patient isolates. | [4][6]       |

# **Experimental Protocols**

# Protocol 1: Generation of Tecovirimat-Resistant Orthopoxvirus Strains by Serial Passage

This protocol describes a method for generating tecovirimat-resistant orthopoxviruses in vitro by serially passaging the virus in the presence of increasing concentrations of the drug.

#### Materials:

Wild-type orthopoxvirus stock (e.g., Vaccinia virus, Mpox virus)



- Permissive cell line (e.g., Vero E6, BSC-40 cells)
- Cell culture medium (e.g., DMEM supplemented with 2-10% FBS)
- Tecovirimat monohydrate
- Dimethyl sulfoxide (DMSO)
- 96-well and 6-well cell culture plates
- CO<sub>2</sub> incubator (37°C, 5% CO<sub>2</sub>)

#### Procedure:

- Preparation of Tecovirimat Stock: Prepare a high-concentration stock solution of tecovirimat (e.g., 10 mM) in DMSO. Store at -20°C. Further dilute in cell culture medium to the desired working concentrations.
- Initial Infection: Seed a 96-well plate with the permissive cell line to form a confluent monolayer. Infect the cells with the wild-type orthopoxvirus at a low multiplicity of infection (MOI) of 0.01-0.1 in the presence of a range of sub-inhibitory concentrations of tecovirimat.
   These concentrations should be at and slightly above the known EC<sub>50</sub> for the wild-type virus.
- Incubation and Observation: Incubate the infected plates at 37°C in a CO<sub>2</sub> incubator. Monitor
  the cells daily for the development of cytopathic effect (CPE).
- Harvesting and First Passage: Once significant CPE is observed in the wells with the highest concentration of tecovirimat that still allows for viral replication, harvest the virus from these wells. This can be done by freeze-thawing the cells and supernatant.
- Subsequent Passages: Use the harvested virus to infect fresh cell monolayers in a new 96-well plate. For this and subsequent passages, use a range of tecovirimat concentrations that are the same as and incrementally higher than the concentration from which the virus was harvested in the previous passage.
- Repeat Passaging: Repeat the process of infection, incubation, observation, and harvesting for multiple passages. The goal is to gradually select for viral populations that can replicate in



the presence of increasing concentrations of tecovirimat.

- Isolation of Resistant Clones: Once a viral population demonstrates robust replication at a significantly higher tecovirimat concentration compared to the wild-type virus, perform plaque purification on a 6-well plate to isolate clonal populations of the resistant virus.
- Expansion of Resistant Clones: Pick individual plaques and amplify them in fresh cell monolayers to generate high-titer stocks of the putative resistant virus.
- Characterization: Characterize the plaque-purified resistant virus stocks phenotypically (Protocol 2) and genotypically (Protocol 3).

# Protocol 2: Phenotypic Characterization of Tecovirimat Resistance

This protocol determines the 50% effective concentration (EC₅₀) of tecovirimat against wild-type and potentially resistant viral strains using a plaque reduction assay.

#### Materials:

- Wild-type and putative resistant orthopoxvirus stocks
- Permissive cell line (e.g., Vero E6, BSC-40 cells)
- Cell culture medium
- Tecovirimat monohydrate
- DMSO
- 6-well or 12-well cell culture plates
- Overlay medium (e.g., medium containing 1% methylcellulose or agarose)
- Crystal violet staining solution

#### Procedure:



- Cell Seeding: Seed 6-well or 12-well plates with the permissive cell line to achieve a confluent monolayer on the day of infection.
- Drug Dilution Series: Prepare a serial dilution of tecovirimat in cell culture medium. A typical range would be from nanomolar to micromolar concentrations, bracketing the expected EC<sub>50</sub> values for both wild-type and resistant viruses. Include a no-drug control.
- Virus Infection: Dilute the virus stocks to a concentration that will produce 50-100 plaques per well. Infect the cell monolayers with the virus dilution for 1-2 hours at 37°C.
- Drug Treatment and Overlay: After the incubation period, remove the virus inoculum and add the overlay medium containing the different concentrations of tecovirimat.
- Incubation: Incubate the plates for 2-5 days at 37°C in a CO<sub>2</sub> incubator, or until plaques are clearly visible.
- Plaque Visualization: Fix the cells with a formalin solution and then stain with crystal violet.
- Plaque Counting: Count the number of plaques in each well.
- EC<sub>50</sub> Calculation: Calculate the percentage of plaque reduction for each tecovirimat concentration relative to the no-drug control. The EC<sub>50</sub> is the concentration of tecovirimat that reduces the number of plaques by 50%. This can be determined by plotting the percentage of plaque reduction against the drug concentration and using a non-linear regression analysis.

## Protocol 3: Genotypic Characterization of Tecovirimat-Resistant Strains

This protocol describes the sequencing of the F13L gene to identify mutations associated with tecovirimat resistance.

#### Materials:

- Purified viral DNA from wild-type and resistant strains
- PCR primers flanking the F13L gene



- DNA polymerase and PCR reagents
- DNA purification kit
- Sanger sequencing or next-generation sequencing (NGS) platform

#### Procedure:

- Viral DNA Extraction: Extract viral DNA from the amplified resistant and wild-type virus stocks using a commercial viral DNA extraction kit.
- PCR Amplification of F13L: Amplify the entire coding region of the F13L gene using PCR with primers designed to flank the gene.
- Purification of PCR Product: Purify the PCR product to remove primers and other reaction components.
- DNA Sequencing: Sequence the purified PCR product using Sanger sequencing or an NGS platform. For NGS, follow the library preparation and sequencing protocols specific to the chosen platform.
- Sequence Analysis: Align the obtained sequences from the resistant strains to the wild-type reference sequence to identify any nucleotide changes.
- Mutation Identification: Translate the nucleotide sequences to amino acid sequences to determine if any of the nucleotide changes result in amino acid substitutions in the F13 protein.

## **Visualizations**





#### Click to download full resolution via product page

Caption: Experimental workflow for generating and characterizing tecovirimat-resistant viral strains.





Click to download full resolution via product page

Caption: Mechanism of action of tecovirimat and viral resistance.





Click to download full resolution via product page

Caption: Signaling pathway of orthopoxvirus egress and the role of tecovirimat.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. In vitro susceptibility of eighteen clinical isolates of human monkeypox virus to tecovirimat
   PMC [pmc.ncbi.nlm.nih.gov]
- 2. zoonosen.vetmed.uni-muenchen.de [zoonosen.vetmed.uni-muenchen.de]
- 3. medrxiv.org [medrxiv.org]
- 4. Development and Use of a Vaccinia Virus Neutralization Assay Based on Flow Cytometric Detection of Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies reveal resistance to tecovirimat in mpox patients with weak immune systems | CIDRAP [cidrap.umn.edu]
- 6. Tecovirimat Resistance in Mpox Patients, United States, 2022–2023 PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tecovirimat is effective against human Monkeypox virus in vitro at nanomolar concentrations PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdc.gov [cdc.gov]
- 9. Plaque reduction neutralization test Wikipedia [en.wikipedia.org]
- 10. Monkeypox virus whole genome sequencing using combination of NextGenPCR and Oxford Nanopore [protocols.io]
- To cite this document: BenchChem. [Application Notes and Protocols for Generating Tecovirimat-Resistant Orthopoxvirus Strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611274#tecovirimat-monohydrate-for-generating-drug-resistant-viral-strains]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com